2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide
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Overview
Description
2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
2,6-dichloro-N~3~-(5-methyl-1,3-thiazol-2-yl)nicotinamide is unique due to its specific substitution pattern and the presence of both chlorine and thiazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7Cl2N3OS |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
2,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-4-13-10(17-5)15-9(16)6-2-3-7(11)14-8(6)12/h2-4H,1H3,(H,13,15,16) |
InChI Key |
WZISCYNTPQCZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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